![molecular formula C8H10ClNS B2851223 4-Chloro-3-[(methylsulfanyl)methyl]aniline CAS No. 1178038-94-2](/img/structure/B2851223.png)
4-Chloro-3-[(methylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C8H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(methylsulfanyl)methyl]aniline typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, forming 4-chloro-3-nitroaniline.
Thiomethylation: The amino group is then thiomethylated using methylthiolating agents such as methylthiol or dimethyl disulfide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-chloroaniline are nitrated using concentrated nitric acid and sulfuric acid.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation.
Thiomethylation: The final thiomethylation step is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-[(methylsulfanyl)methyl]aniline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-3-[(methylsulfinyl)methyl]aniline, 4-Chloro-3-[(methylsulfonyl)methyl]aniline.
Reduction: 3-[(Methylsulfanyl)methyl]aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-[(methylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-[(methylsulfanyl)methyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-[(Methylsulfanyl)methyl]aniline:
4-Chloro-3-methylaniline: Has a methyl group instead of a methylsulfanyl group, leading to different chemical properties.
Propriétés
IUPAC Name |
4-chloro-3-(methylsulfanylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFQKJUMJKHFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
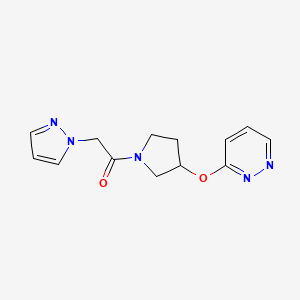
![ethyl 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
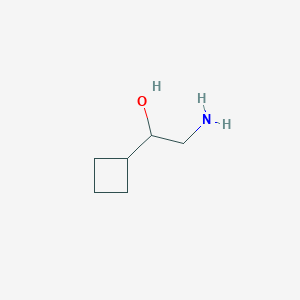
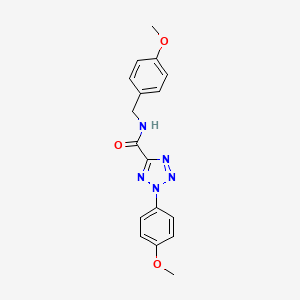
![N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2851150.png)
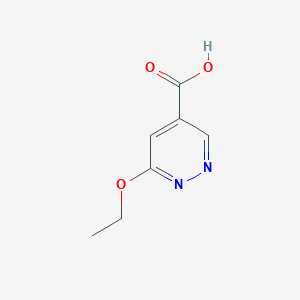
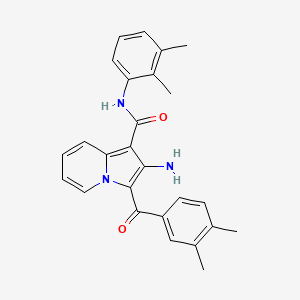
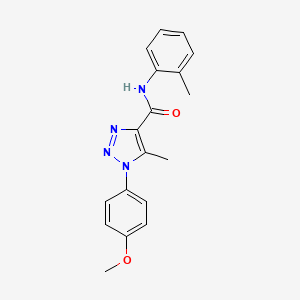
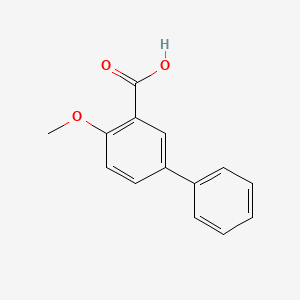
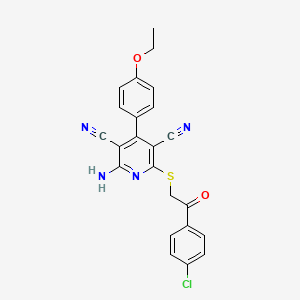
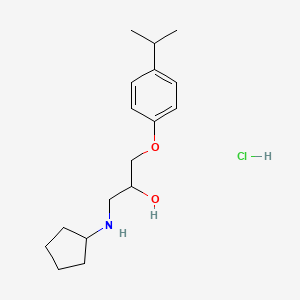
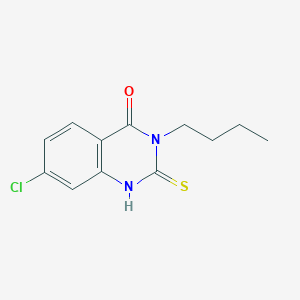
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)
